molecular formula C27H33N5O4S2 B10849550 Unii-ZM322rcj2G CAS No. 196498-48-3

Unii-ZM322rcj2G

Cat. No.: B10849550
CAS No.: 196498-48-3
M. Wt: 555.7 g/mol
InChI Key: JNFARUXJNLDBCZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Unii-ZM322rcj2G involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification, to form the final product. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Unii-ZM322rcj2G undergoes several types of chemical reactions, including:

Scientific Research Applications

Unii-ZM322rcj2G has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Unii-ZM322rcj2G involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Unii-ZM322rcj2G can be compared with other compounds that have similar structural features, such as:

Properties

CAS No.

196498-48-3

Molecular Formula

C27H33N5O4S2

Molecular Weight

555.7 g/mol

IUPAC Name

prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate

InChI

InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33)

InChI Key

JNFARUXJNLDBCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C

Origin of Product

United States

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